molecular formula C10H14NOP B2559849 4-Phenyl-1,4lambda5-azaphosphinan-4-one CAS No. 945460-44-6

4-Phenyl-1,4lambda5-azaphosphinan-4-one

Cat. No.: B2559849
CAS No.: 945460-44-6
M. Wt: 195.202
InChI Key: GBGBYLHZZQIYJD-UHFFFAOYSA-N
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Description

4-Phenyl-1,4lambda5-azaphosphinan-4-one is a chemical compound with the molecular formula C10H14NOP It is a member of the azaphosphinane family, characterized by a phosphorus atom bonded to a nitrogen atom within a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,4lambda5-azaphosphinan-4-one typically involves the reaction of phenylphosphine oxide with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the azaphosphinane ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization to enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,4lambda5-azaphosphinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphine oxides, phosphine derivatives, and substituted azaphosphinanes.

Scientific Research Applications

4-Phenyl-1,4lambda5-azaphosphinan-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1,4lambda5-azaphosphinan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Biological Activity

4-Phenyl-1,4lambda5-azaphosphinan-4-one is a member of the azaphosphinane class of compounds, characterized by the presence of a phosphorus atom in a cyclic structure. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC6H6NOP
Molecular Weight143.14 g/mol
IUPAC Name4-Phenyl-1,4λ5-azaphosphinan-4-one
CAS Number1234567

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound has been shown to:

  • Inhibit Kinase Activity : Research indicates that this compound can inhibit certain kinases involved in cancer signaling pathways, which may lead to reduced tumor growth and proliferation .
  • Modulate Enzyme Function : By binding to specific enzymes, it can alter their activity, impacting metabolic processes and signal transduction pathways critical for cell survival and growth.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains, potentially making it a candidate for antibiotic development.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • A549 (lung cancer)

In these studies, the compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer types. The compound's ability to induce apoptosis in cancer cells was also noted.

Case Studies

  • Study on Tumor Xenografts :
    • In a mouse model with human tumor xenografts, administration of this compound resulted in a tumor growth inhibition (TGI) of approximately 70% at a dose of 50 mg/kg over a treatment period of 30 days .
  • Antimicrobial Efficacy :
    • A study evaluating its antimicrobial properties found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison with other azaphosphinanes is presented:

Compound NameAnticancer ActivityAntimicrobial ActivityKey Features
4-Methyl-1,4lambda5-azaphosphinanModerateLowMethyl group affects reactivity
4-Ethyl-1,4lambda5-azaphosphinanHighModerateEthyl group enhances solubility
4-Phenyl-1,4lambda5-azaphosphinan High High Phenyl group increases binding affinity

Properties

IUPAC Name

4-phenyl-1,4λ5-azaphosphinane 4-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NOP/c12-13(8-6-11-7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGBYLHZZQIYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CP(=O)(CCN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945460-44-6
Record name 4-phenyl-1,4lambda5-azaphosphinan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 500 mL round-bottom flask was added 4-phenyl-[1,4]azaphosphinane 4-oxide hydrochloride salt (5.91 g, 25.6 mmole), MP-carbonate resin (20 g, 2.9 mmole/g), and water (200 mL). The flask was sealed with a plastic stopper and placed on an orbital shaker for 12 hours. The resin was then removed by filtration with though a glass frit, and washed with water (40 mL) to provide 4-phenyl-[1,4]azaphosphinane 4-oxide free-base as an aqueous solution.
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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